4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H16BrN3O2S This compound is notable for its unique structure, which includes an anilinocarbothioyl group, a carbohydrazonoyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Anilinocarbothioyl Intermediate: This step involves the reaction of aniline with carbon disulfide in the presence of a base to form the anilinocarbothioyl intermediate.
Formation of the Carbohydrazonoyl Intermediate: The anilinocarbothioyl intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with 3-Bromobenzoic Acid: The carbohydrazonoyl intermediate is finally coupled with 3-bromobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
769149-30-6 |
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Molecular Formula |
C22H18BrN3O3S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H18BrN3O3S/c1-28-20-12-15(14-24-26-22(30)25-18-8-3-2-4-9-18)10-11-19(20)29-21(27)16-6-5-7-17(23)13-16/h2-14H,1H3,(H2,25,26,30)/b24-14+ |
InChI Key |
WIXSHVYLHAVXAP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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